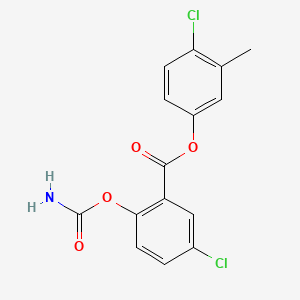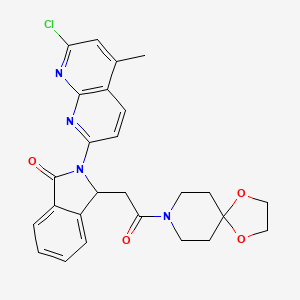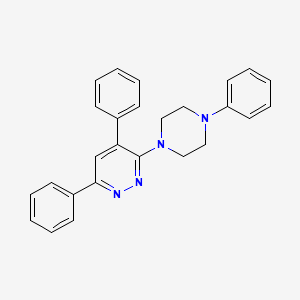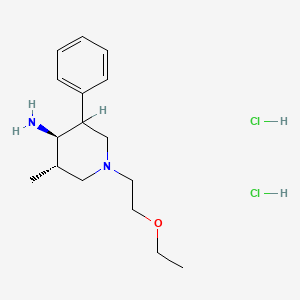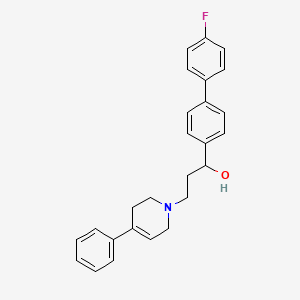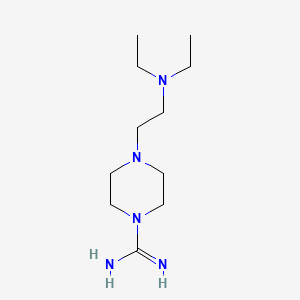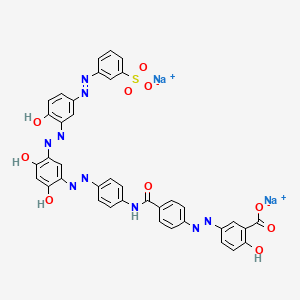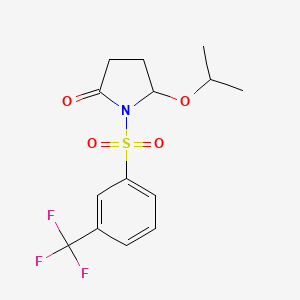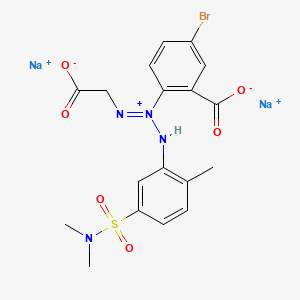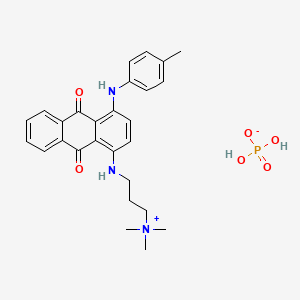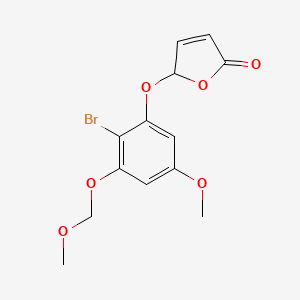
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N')-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- is a coordination compound that features a platinum center coordinated to a 1,3-benzenedicarboxylate ligand and a 1,2-cyclopentanediamine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with 1,3-benzenedicarboxylic acid and 1,2-cyclopentanediamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized under certain conditions, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, potentially altering the coordination environment around the platinum center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of a platinum(IV) complex, while substitution reactions may yield new coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- is studied for its coordination chemistry and potential as a catalyst in various reactions. Its unique structure allows for interesting reactivity and coordination behavior.
Biology and Medicine
In the field of biology and medicine, this compound is of interest for its potential anticancer properties. Coordination compounds of platinum are well-known for their use in chemotherapy, and this compound may exhibit similar activity by interacting with DNA and disrupting cellular processes.
Industry
In industry, the compound may be explored for its potential use in materials science, particularly in the development of new materials with unique properties. Its coordination chemistry could be leveraged to create materials with specific functionalities.
作用机制
The mechanism of action of Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- in biological systems likely involves the coordination of the platinum center to biomolecules such as DNA. This interaction can lead to the formation of cross-links within the DNA, disrupting its structure and function, ultimately leading to cell death. The specific molecular targets and pathways involved would depend on the exact nature of the interactions between the compound and the biological molecules.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also interacts with DNA to exert its effects.
Carboplatin: Another platinum-based chemotherapy drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy with a different ligand structure, leading to distinct biological activity.
Uniqueness
Platinum, (1,3-benzenedicarboxylato(2-)-O1,O2)(1,2-cyclopentanediamine-N,N’)- is unique due to its specific ligand environment, which can influence its reactivity and interactions with biological molecules. The presence of the 1,3-benzenedicarboxylate and 1,2-cyclopentanediamine ligands may confer distinct properties compared to other platinum-based compounds, potentially leading to different biological activities and applications.
属性
CAS 编号 |
108224-31-3 |
|---|---|
分子式 |
C13H16N2O4Pt |
分子量 |
459.36 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylate;cyclopentane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C8H6O4.C5H12N2.Pt/c9-7(10)5-2-1-3-6(4-5)8(11)12;6-4-2-1-3-5(4)7;/h1-4H,(H,9,10)(H,11,12);4-5H,1-3,6-7H2;/q;;+2/p-2 |
InChI 键 |
YQGXSYZYMOLARA-UHFFFAOYSA-L |
规范 SMILES |
C1CC(C(C1)N)N.C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


